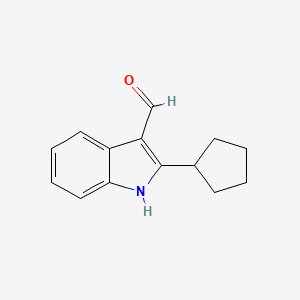

2-cyclopentyl-1H-indole-3-carbaldehyde

Description

Significance of Indole (B1671886) Scaffolds in Heterocyclic Chemistry and Bioactive Compounds

The indole framework is a key structural motif in a plethora of bioactive compounds, ranging from the essential amino acid tryptophan to potent pharmaceuticals. researchgate.net Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its versatile binding interactions with various biological targets. The indole ring system is found in alkaloids, neurotransmitters like serotonin, and a multitude of approved drugs, underscoring its therapeutic relevance. rsc.orgresearchgate.net Consequently, the development of novel synthetic methodologies to access functionalized indoles remains an active area of chemical research. nih.gov

Overview of 1H-Indole-3-Carbaldehyde as a Versatile Synthetic Intermediate

1H-Indole-3-carbaldehyde serves as a pivotal building block in organic synthesis due to the reactivity of its aldehyde group. rsc.org This functional group readily participates in a variety of chemical transformations, including condensation reactions, oxidations, and reductions, allowing for the facile introduction of diverse functionalities at the 3-position of the indole ring. rsc.orgresearchgate.netspectrabase.com Its utility is demonstrated in the synthesis of a wide range of heterocyclic compounds and molecules with pronounced biological activities, solidifying its status as a cornerstone intermediate for drug discovery and materials science. rsc.orgnih.gov

Rationale for Academic Research on Cyclopentyl-Substituted Indole-3-carbaldehydes

The exploration of alkyl-substituted indole-3-carbaldehydes is driven by the desire to understand and modulate the biological activity of the indole scaffold. The introduction of a cyclopentyl group at the C-2 position is a strategic modification aimed at investigating the impact of steric bulk and lipophilicity on the molecule's properties. Such substitutions can influence the compound's binding affinity to biological targets, its metabolic stability, and its pharmacokinetic profile. While specific research on 2-cyclopentyl-1H-indole-3-carbaldehyde is not extensively documented in publicly available literature, the rationale for its investigation lies in the systematic exploration of structure-activity relationships within the broader class of bioactive indole derivatives. The unique conformational constraints and lipophilic nature of the cyclopentyl group may impart novel pharmacological properties, making it a target of interest for academic and industrial researchers.

Detailed Research Findings

While specific experimental data for this compound is scarce in the reviewed literature, we can infer its likely physicochemical and spectroscopic properties based on data from closely related 2-alkyl-1H-indole-3-carbaldehydes. The following tables provide a comparative look at the properties of the parent compound, 1H-indole-3-carbaldehyde, and its 2-methyl and 2-ethyl substituted analogs, which can serve as a reasonable proxy for understanding the expected characteristics of the 2-cyclopentyl derivative.

Table 1: Physicochemical Properties of Selected 2-Alkyl-1H-indole-3-carbaldehydes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1H-Indole-3-carbaldehyde | C₉H₇NO | 145.16 | 194-198 |

| 2-Methyl-1H-indole-3-carbaldehyde | C₁₀H₉NO | 159.19 | 200-203 |

| 2-Ethyl-1H-indole-3-carbaldehyde | C₁₁H₁₁NO | 173.21 | 148-150 |

| This compound | C₁₄H₁₅NO | 213.28 | Data not available |

Table 2: Illustrative Spectroscopic Data of 1H-Indole-3-carbaldehyde and a 2-Alkyl Analog

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1H-Indole-3-carbaldehyde | ~12.1 (br s, 1H, NH), 10.0 (s, 1H, CHO), 8.3-7.2 (m, 5H, Ar-H) | ~185.0 (CHO), 137.0, 136.0, 124.0, 123.0, 122.0, 121.0, 118.0, 112.0 |

| 2-Methyl-1H-indole-3-carbaldehyde | ~11.5 (br s, 1H, NH), 10.1 (s, 1H, CHO), 7.9-7.1 (m, 4H, Ar-H), 2.7 (s, 3H, CH₃) | ~184.5 (CHO), 145.0, 136.0, 126.0, 123.0, 121.0, 120.0, 118.0, 111.0, 14.0 (CH₃) |

| This compound | Data not available | Data not available |

Note: The presented spectroscopic data is generalized from typical literature values and should be considered illustrative. Actual values can vary based on solvent and experimental conditions. Specific, experimentally determined data for this compound is not available in the surveyed literature.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c16-9-12-11-7-3-4-8-13(11)15-14(12)10-5-1-2-6-10/h3-4,7-10,15H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJLWGDYSIBBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(C3=CC=CC=C3N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Cyclopentyl 1h Indole 3 Carbaldehyde

Established Synthetic Routes to Indole-3-carbaldehyde Precursors

The formylation of the indole (B1671886) nucleus, particularly at the C3 position, is a well-established transformation in organic synthesis. Several methods have been developed to introduce the aldehyde functionality, which serves as a versatile handle for further chemical modifications.

Vilsmeier-Haack Formylation Protocols for Indole-3-carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). jk-sci.com

The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. jk-sci.com The electron-rich indole ring attacks this electrophile, leading to the formation of an iminium intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde. jk-sci.com For unsubstituted or N-substituted indoles, the formylation reaction exhibits high regioselectivity for the C3 position due to its higher electron density compared to the C2 position. In the case of a 2-substituted indole, such as 2-cyclopentylindole, the Vilsmeier-Haack reaction is expected to proceed with high regioselectivity at the vacant and electronically favored C3 position.

The reaction conditions for the Vilsmeier-Haack formylation are generally mild and the reagents are readily available and inexpensive, making it a popular choice for the synthesis of indole-3-carbaldehydes. ijpcbs.com

Table 1: Representative Conditions for Vilsmeier-Haack Formylation of Indoles

| Reagents | Solvent | Temperature | Reference |

|---|---|---|---|

| POCl₃, DMF | Dichloromethane (DCM) or DMF | 0 °C to 80 °C | jk-sci.com |

Note: The optimal conditions can vary depending on the specific indole substrate.

Alternative Formylation Strategies for Indole-3-carbaldehydes

While the Vilsmeier-Haack reaction is prevalent, other methods for the formylation of indoles have been developed. These alternative strategies can offer advantages in terms of substrate scope, functional group tolerance, or milder reaction conditions. Some of these methods include:

Duff Reaction: This involves the formylation of activated aromatic compounds using hexamethylenetetramine (HMTA) in the presence of an acid.

Reimer-Tiemann Reaction: This method employs chloroform (B151607) and a strong base to generate a dichlorocarbene (B158193) intermediate, which then reacts with the indole.

Grignard Reaction: Formylation can be achieved by reacting an indolyl Grignard reagent with a formylating agent like ethyl formate.

These alternative methods, while effective, are often less commonly used for simple indole-3-carbaldehyde synthesis compared to the Vilsmeier-Haack reaction due to reasons such as lower yields, harsher conditions, or more complex procedures.

Biosynthetic Insights into Indole-3-carbaldehyde Formation

In nature, indole-3-carbaldehyde and its derivatives are synthesized by various organisms, including plants and bacteria. In cruciferous plants like Arabidopsis thaliana, these compounds are part of the defense mechanism against pathogens. nih.govnih.gov The biosynthetic pathway starts from the amino acid tryptophan. nih.gov

Tryptophan is converted to indole-3-acetaldoxime, which is then transformed into indole-3-acetonitrile (B3204565). nih.gov A key enzyme, cytochrome P450 CYP71B6, has been shown to efficiently convert indole-3-acetonitrile into indole-3-carbaldehyde, releasing cyanide in the process. nih.gov Another enzyme, ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1), is involved in the subsequent oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid. nih.gov While this biosynthetic pathway produces the core indole-3-carbaldehyde structure, there is no known natural pathway that specifically incorporates a cyclopentyl group at the C2 position.

Cyclopentylation Strategies in Indole Synthesis

The introduction of an alkyl or cycloalkyl group at the C2 position of the indole ring is a more challenging transformation compared to C3 functionalization. This is due to the inherently lower nucleophilicity of the C2 position. However, several synthetic strategies have been developed to achieve C2-alkylation.

Introduction of Cyclopentyl Moiety at the 2-Position of the Indole Ring

Synthesizing 2-cyclopentylindole as a precursor for subsequent formylation can be approached through various methods that have been developed for the synthesis of 2-substituted indoles. These methods often involve the construction of the indole ring itself or the direct functionalization of a pre-formed indole.

One common approach is the Fischer indole synthesis , where a phenylhydrazine (B124118) is reacted with a ketone or aldehyde. To obtain a 2-cyclopentylindole, cyclopentyl methyl ketone could be reacted with phenylhydrazine in the presence of an acid catalyst.

Another strategy involves the cyclization of 2-alkynylanilines . A 2-aminophenylacetylene derivative bearing a cyclopentyl group on the alkyne could be cyclized using transition metal catalysts, such as palladium, to afford the 2-cyclopentylindole. mdpi.com

Direct C-H functionalization of the indole ring at the C2 position has also emerged as a powerful tool. This can be achieved using transition metal catalysis, often requiring a directing group on the indole nitrogen to achieve the desired regioselectivity.

Table 2: Potential Strategies for the Synthesis of 2-Cyclopentylindole

| Method | Key Reactants | Catalyst/Reagent | Description |

|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine, Cyclopentyl methyl ketone | Acid (e.g., H₂SO₄, PPA) | Condensation and cyclization to form the indole ring. |

| Palladium-Catalyzed Cyclization | 2-(Cyclopentylethynyl)aniline | Pd(OAc)₂ | Intramolecular cyclization of an alkyne-substituted aniline. mdpi.com |

Regioselectivity and Stereoselectivity Considerations in Cyclopentyl Substitution

Achieving regioselective substitution at the C2 position of indole is a key challenge. The C3 position is kinetically favored for electrophilic attack. Therefore, strategies for C2-functionalization often involve:

Blocking the C3 position: If the C3 position is already substituted, electrophilic attack is directed to C2.

Directed metalation: Using a directing group on the indole nitrogen can direct a metalating agent to the C2 position, which can then be quenched with an electrophile.

Transition-metal catalysis: Certain transition metal catalysts can selectively activate the C-H bond at the C2 position for coupling reactions.

In the context of introducing a cyclopentyl group, these principles of regiocontrol are crucial. For instance, in a transition-metal-catalyzed C-H activation approach, the choice of ligand and metal center can significantly influence the regioselectivity.

Stereoselectivity becomes a consideration if a chiral cyclopentyl group is being introduced or if the cyclopentylation reaction creates a new stereocenter. For the introduction of an achiral cyclopentyl group as in 2-cyclopentyl-1H-indole, stereoselectivity is not a primary concern for the cyclopentyl moiety itself. However, enantioselective methods for C2-alkylation have been developed, for example, through palladium-catalyzed redox-relay Heck reactions, which could be applied to generate chiral centers adjacent to the C2 position. nih.gov

Derivatization Reactions of 2-cyclopentyl-1H-indole-3-carbaldehyde

Modifications at the Carbaldehyde Group

The aldehyde functional group is a versatile handle for a variety of chemical transformations, including nucleophilic additions and condensation reactions, as well as oxidations and reductions. researchgate.net

The condensation of the aldehyde group of indole-3-carbaldehydes with primary amines is a fundamental method for synthesizing Schiff bases, or imines. ajchem-b.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule, and is often catalyzed by acid. ajchem-b.com A wide array of primary amines, including amino acids, aminophenols, and aromatic diamines like benzidine, have been successfully condensed with the indole-3-carbaldehyde core to produce novel heterocyclic Schiff bases. nih.govgoogle.com These reactions are typically carried out in a suitable solvent such as ethanol (B145695) or tetrahydrofuran (B95107). google.comresearchgate.net The resulting imine products are important intermediates in organic synthesis and have been investigated for various applications. researchgate.net

The following table details representative Schiff base formation reactions using the parent indole-3-carbaldehyde as a substrate, which serves as a model for the expected reactivity of this compound.

| Amine Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| L-Amino Acids (e.g., Histidine, Leucine) | Condensation reaction | Heterocyclic Schiff Base | nih.gov |

| Aminophenols | Condensation reaction | Heterocyclic Schiff Base | nih.gov |

| Benzidine | Condensation in THF, 25°C, 3h | Bis-Schiff Base | google.com |

| 4,6-Diaminobenzene-1,3-dithiol | Reflux in ethanol, 5h | Bis-Schiff Base | researchgate.net |

| Anthranilamide | p-TSA, Acetonitrile, Reflux | 2-(1H-indol-3-yl)quinazolin-4(3H)-one | nih.gov |

Note: The reactions listed are for the parent compound indole-3-carbaldehyde and are presented as a model for the derivatization of this compound.

The carbonyl group of this compound can undergo both reduction and oxidation to yield corresponding alcohol and carboxylic acid derivatives, respectively.

Carbonyl Reduction: Standard reducing agents can convert the carbaldehyde group to a primary alcohol, yielding (2-cyclopentyl-1H-indol-3-yl)methanol. This transformation is a common step in the synthesis of various indole derivatives, such as the dietary component indole-3-carbinol (B1674136), which is derived from the reduction of indole-3-carbaldehyde.

Carbonyl Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-cyclopentyl-1H-indole-3-carboxylic acid. This transformation is significant in biological systems and can be achieved using chemical oxidants. For instance, in Arabidopsis thaliana, the oxidation of indole-3-carbaldehyde (ICHO) to indole-3-carboxylic acid (ICOOH) is a key step in the biosynthesis of indolic secondary metabolites and can be mediated by enzymes such as ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1). nih.govresearchgate.net Chemically, this oxidation can be accomplished using a variety of reagents known to convert aldehydes to carboxylic acids, such as chromium trioxide (CrO₃) catalyzed by periodic acid (H₅IO₆) or using metal-free systems. organic-chemistry.org

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically in the presence of a weak amine base like piperidine. wikipedia.org The product is an α,β-unsaturated compound. wikipedia.org Indole-3-carbaldehyde is a common substrate for Knoevenagel condensations, reacting with various active methylene compounds to form key synthetic intermediates. researchgate.netacgpubs.orgamazonaws.com The reaction proceeds via a nucleophilic addition followed by dehydration. wikipedia.org

The table below provides examples of Knoevenagel condensation reactions with indole-3-carbaldehyde, illustrating the expected reactivity for its 2-cyclopentyl analog.

| Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Nitromethane | Acetic acid, Piperidine | α,β-Unsaturated nitro compound | acgpubs.org |

| Malononitrile | Acetic acid, Piperidine | α,β-Unsaturated dinitrile | acgpubs.org |

| Diethyl malonate | Acetic acid, Piperidine | α,β-Unsaturated diester | acgpubs.org |

| Imidazolidine-2,4-dione | Triethylamine (B128534), Methanol, Reflux | α,β-Unsaturated N-substituted indole | amazonaws.com |

Note: The reactions listed are for the parent compound indole-3-carbaldehyde and are presented as a model for the derivatization of this compound.

Aldol Condensation: The Aldol condensation is a related, broader class of reactions where an enol or enolate ion reacts with a carbonyl compound. The Knoevenagel condensation is considered a specific variant of this reaction type. wikipedia.org

Functionalization of the Indole Nitrogen (N-H)

The nitrogen atom of the indole ring is a key site for functionalization, allowing for the introduction of various alkyl and acyl groups. Protecting the indole nitrogen is often a necessary step in multi-step syntheses to prevent unwanted side reactions. ekb.eg

N-Alkylation: This reaction involves the substitution of the acidic proton on the indole nitrogen with an alkyl group. researchgate.net The process typically requires a base to deprotonate the nitrogen, forming an indolide anion, which then acts as a nucleophile to attack an alkylating agent, such as an alkyl halide. rsc.org Common conditions for the N-alkylation of indole-3-carbaldehyde derivatives involve using a mixture of bases in a solvent like dimethylformamide (DMF). researchgate.net Both conventional heating and microwave irradiation have been employed to facilitate these reactions, with microwave conditions often leading to higher yields and shorter reaction times. researchgate.net

N-Acylation: The introduction of an acyl group at the indole nitrogen (N-acylation) is another important transformation. This is frequently achieved using reactive acylating agents like acyl chlorides in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. For example, indole-3-carboxaldehyde (B46971) can be N-acylated with chloroacetyl chloride using triethylamine in tetrahydrofuran (THF) to produce 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde. Alternative, milder methods utilize thioesters as the acyl source, which can offer greater functional group tolerance. nih.gov The selection of the N-acyl group is critical as it can significantly influence the electronic properties of the indole ring.

Functionalization of the Indole Ring System

The indole ring of this compound is amenable to various functionalization reactions, primarily at the indole nitrogen (N1) and the benzo part of the ring (C4-C7), as the C2 and C3 positions are already substituted.

Alkylation: The nitrogen atom of the indole ring is a common site for alkylation. N-alkylation of indole-3-carbaldehyde derivatives is typically achieved by treatment with a base followed by an alkylating agent. Classical conditions involve using sodium hydride in a polar aprotic solvent like N,N-dimethylformamide (DMF), followed by the addition of an alkyl halide. This method provides high selectivity for N-alkylation over C-alkylation. More efficient and rapid N-alkylation can be achieved under microwave irradiation, which often leads to excellent yields and reduced reaction times. While C3 is the most nucleophilic carbon, its substitution in the target molecule directs alkylation to the nitrogen.

Arylation: Arylation of the indole scaffold can occur at either the nitrogen (N-arylation) or a carbon atom (C-arylation).

N-Arylation: Transition-metal-catalyzed cross-coupling reactions are the most prevalent methods for N-arylation. The Buchwald-Hartwig amination, utilizing palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands, effectively couples indoles with aryl halides (iodides, bromides, chlorides) and triflates. Copper-catalyzed Ullmann condensation is another classical and widely used method for forming the N-aryl bond.

C-Arylation: Direct C-H arylation offers a more atom-economical approach. In scaffolds like this compound, the formyl group at the C3 position can act as a directing group. Palladium(II)-catalyzed C-H arylation of 1H-indole-3-carbaldehyde with aryl iodides has been shown to selectively yield C4-arylated products. The reaction proceeds without the need for a transient directing group, highlighting the innate directing ability of the C3-formyl substituent.

Halogenation: The electron-rich indole ring readily undergoes electrophilic halogenation. For indole-3-carboxaldehyde, where the C3 position is occupied, halogenation occurs on the benzene (B151609) ring. Studies on indole-3-carboxaldehyde have demonstrated that bromination can be directed to the C5, C6, and C7 positions. The specific isomer obtained can be influenced by the reaction conditions. For instance, bromination of indole-3-carboxaldehyde has been shown to significantly enhance its biological activity, with the position of the bromine atom impacting its potency.

Table 1: Selected Functionalization Reactions of the Indole-3-Carbaldehyde Scaffold

| Transformation | Position | Reagents/Catalyst System | Typical Conditions | Ref. |

|---|---|---|---|---|

| N-Alkylation | N1 | NaH, Alkyl halide | DMF, rt or MW irradiation | nih.gov |

| N-Arylation | N1 | Pd₂(dba)₃, Bulky phosphine ligand, NaOt-Bu | Toluene or Dioxane, Heat | rsc.org |

| C4-Arylation | C4 | Pd(OAc)₂, Oxidant | HFIP/HOAc, Heat | tandfonline.com |

| C5/C6/C7-Bromination | C5/C6/C7 | NBS or Br₂ | THF or CH₂Cl₂ | researchgate.net |

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. The this compound scaffold is an excellent starting point for creating hybrid molecules due to the reactivity of its aldehyde group and the potential for further functionalization of the indole ring. The aldehyde can undergo condensation reactions (e.g., Claisen-Schmidt, Knoevenagel) with other active methylene compounds to link the indole core to other bioactive heterocyclic systems. Examples of pharmacophores that have been hybridized with the indole-3-carbaldehyde core include chalcones, coumarins, triazoles, and thiophenes, leading to new chemical entities with potentially synergistic or novel biological activities. rsc.org

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and predicting outcomes.

The most common and industrially significant method for introducing a formyl group at the C3 position of an indole is the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride.

The mechanism proceeds as follows:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, often called the Vilsmeier reagent.

Electrophilic Attack: The electron-rich C3 position of the 2-cyclopentylindole attacks the electrophilic carbon of the Vilsmeier reagent. This step forms a resonance-stabilized cationic intermediate and disrupts the aromaticity of the pyrrole (B145914) ring.

Aromatization: The intermediate is deprotonated, restoring the aromaticity of the indole ring and forming an iminium salt.

Hydrolysis: The reaction mixture is quenched with water. The iminium salt is hydrolyzed, typically under basic conditions (e.g., addition of NaOH solution), to release the aldehyde and a secondary amine (dimethylamine), yielding the final product, this compound. acs.org

While the title compound features a cyclopentyl substituent, related and important structures are cyclopentyl-fused indoles (cyclopenta[b]indoles). Several cyclization strategies can generate these fused systems, and their mechanisms are of significant interest.

Nazarov Cyclization: The Nazarov cyclization is a 4π-electrocyclic reaction of a divinyl ketone (or a precursor) to form a cyclopentenone. When applied to indole-based substrates, such as indole enones, it can lead to the formation of the cyclopenta[b]indole (B15071945) core. The reaction is typically acid-catalyzed, proceeding through a pentadienyl cation intermediate which undergoes conrotatory electrocyclization. Subsequent proton loss yields the fused cyclopentenone product. This method provides a powerful route to construct the five-membered ring fused to the C2 and C3 positions of the indole. researchgate.netpsu.edu

Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition reaction involving an alkene, an alkyne, and carbon monoxide, typically catalyzed by a metal carbonyl complex (originally dicobalt octacarbonyl). An intramolecular Pauson-Khand reaction, where the alkene and alkyne moieties are tethered to an indole scaffold, can be used to construct a cyclopentenone ring fused to the indole core. The widely accepted mechanism involves the formation of a cobalt-alkyne complex, followed by coordination of the alkene, migratory insertion of CO, and reductive elimination to release the final fused-ring product. acs.orgwikipedia.orgmdpi.com

Green Chemistry Approaches and Sustainable Synthetic Methodologies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indole derivatives to reduce environmental impact, improve safety, and enhance efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govtandfonline.com It provides rapid and uniform heating, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.com Many classical indole syntheses, such as the Fischer, Bischler, and Madelung reactions, as well as various functionalization steps, have been successfully adapted to microwave-assisted conditions. organic-chemistry.orgresearchgate.net

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids is a key green chemistry strategy. nih.gov Water has been used as a solvent for the cycloisomerization of 2-alkynylanilines to indoles. researchgate.net Ionic liquids, which are non-volatile and have high thermal stability, can act as both solvents and catalysts in reactions like the Fischer indole synthesis and indole alkylation. rsc.orgcdnsciencepub.comakjournals.com Furthermore, the development of reusable solid acid catalysts and nanocatalysts avoids the use of corrosive mineral acids and simplifies product purification. researchgate.net

Solvent-Free and Multicomponent Reactions: Performing reactions under solvent-free conditions minimizes waste and simplifies work-up procedures. cdnsciencepub.com Mechanochemical methods, such as ball milling for the Fischer indole synthesis, represent a solvent-free approach. rsc.org Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product that contains portions of all starting materials, are highly atom-economical and efficient. Sustainable MCRs have been developed for the de novo synthesis of the indole core under mild, metal-free conditions. rsc.orgrsc.org

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Indole Synthesis/Functionalization

| Feature | Conventional Method | Green Alternative | Advantage of Green Approach |

|---|---|---|---|

| Energy Source | Oil bath, heating mantle | Microwave irradiation | Rapid heating, shorter reaction times, higher yields |

| Solvent | Volatile organic compounds (e.g., Toluene, DMF) | Water, Ionic Liquids, Solvent-free | Reduced toxicity and waste, easier catalyst recycling |

| Catalyst | Stoichiometric mineral acids (H₂SO₄), Lewis acids | Reusable solid acids, nanocatalysts, enzymes | Reduced corrosion, easier separation, reusability |

| Process | Stepwise synthesis | Multicomponent reactions (MCRs) | Higher atom economy, reduced steps, less waste |

Computational Chemistry and Molecular Modeling Studies of 2 Cyclopentyl 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule like 2-cyclopentyl-1H-indole-3-carbaldehyde. These methods are used to determine the most stable three-dimensional arrangement of atoms (conformational analysis) and to describe the distribution of electrons within the molecule (electronic structure).

Electronic structure analyses yield important parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For an indole-3-carbaldehyde derivative, the MEP surface would typically show negative potential (red/yellow) around the carbonyl oxygen, indicating a region susceptible to electrophilic attack and capable of acting as a hydrogen bond acceptor.

Table 1: Illustrative Electronic Properties Calculated by DFT This table presents typical data obtained from DFT calculations for indole (B1671886) derivatives, based on studies of the parent compound 1H-indole-3-carbaldehyde. Specific values for the 2-cyclopentyl derivative would require dedicated computation.

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity. | 4.4 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.5 D |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

While specific docking studies for this compound are not detailed in the available literature, studies on various indole derivatives show their potential to bind to a wide range of biological targets, including enzymes like cyclooxygenase-2 (COX-2) and bacterial proteins. ajchem-a.com For instance, certain 3-ethyl-1H-indole derivatives have shown strong predicted binding affinities to COX-2, with docking scores significantly better than reference drugs. ajchem-a.com

A docking simulation of this compound would involve preparing the 3D structure of the ligand and the target protein. The ligand would then be placed into the binding site of the protein, and a scoring function would be used to estimate the binding affinity, often expressed in kcal/mol. A more negative score typically indicates a stronger, more favorable binding interaction. The cyclopentyl group at the 2-position would be expected to play a significant role, likely occupying a hydrophobic pocket within the receptor's active site.

Beyond predicting binding affinity, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for molecular recognition and biological activity.

For an indole-based ligand like this compound, the key interactions would likely include:

Hydrogen Bonding: The nitrogen atom of the indole ring (N-H) can act as a hydrogen bond donor, while the oxygen atom of the carbaldehyde group is a potent hydrogen bond acceptor. These groups can form critical hydrogen bonds with amino acid residues (e.g., serine, threonine, or backbone amides) in the protein's active site. ajchem-a.com

Hydrophobic Interactions: The bicyclic indole core and the cyclopentyl substituent are both nonpolar and would favorably interact with hydrophobic amino acid residues such as leucine, isoleucine, valine, and phenylalanine within the binding pocket. ajchem-a.com

π-π Stacking: The aromatic indole ring can engage in π-π stacking or π-cation interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine in the target protein.

Table 2: Example of Predicted Interactions from Molecular Docking of an Indole Derivative with a Protein Target This table illustrates the type of data generated from a molecular docking analysis. The interactions and residues are hypothetical and serve to demonstrate the output of such a study.

| Interaction Type | Ligand Moiety | Protein Residue | Distance (Å) |

| Hydrogen Bond | Carbonyl Oxygen (-CHO) | SER 530 | 2.1 |

| Hydrogen Bond | Indole Nitrogen (-NH) | LEU 352 | 2.9 |

| Hydrophobic (Alkyl) | Cyclopentyl group | VAL 349 | 3.8 |

| Hydrophobic (Alkyl) | Cyclopentyl group | ILE 523 | 4.1 |

| π-π Stacking | Indole Ring | TYR 385 | 4.5 |

| Binding Affinity Score | Full Ligand | N/A | -11.4 kcal/mol |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.gov

A pharmacophore model for a series of active indole derivatives could be generated by aligning the structures and identifying common chemical features responsible for their interaction with a target receptor. nih.govpharmacophorejournal.com Such a model for compounds related to this compound would likely feature:

An aromatic ring feature (the indole core).

A hydrogen bond donor (the indole N-H).

A hydrogen bond acceptor (the carbaldehyde oxygen).

A hydrophobic feature (representing the cyclopentyl group).

Once validated, this pharmacophore model can be used as a 3D query to rapidly screen large databases of chemical compounds (virtual screening) to identify novel, structurally diverse molecules that possess the required features and are therefore likely to be active at the same biological target. mdpi.com

Deformulation Studies and Computational Analysis of Reaction Pathways

Computational chemistry can be used to analyze the reaction pathways involved in the synthesis or degradation of a molecule. For indole-3-carbaldehyde derivatives, a common synthetic route is the Vilsmeier-Haack reaction. researchgate.net Computational methods can model this reaction mechanism, calculating the energies of reactants, intermediates, transition states, and products. This allows chemists to understand the reaction kinetics and thermodynamics, rationalize product formation, and optimize reaction conditions.

Deformylation, or the removal of the aldehyde group, is a known reaction of 1H-indole-3-carbaldehyde under certain acidic conditions. nih.gov Computational analysis could be employed to study the mechanism of this degradation pathway, providing insights into the stability of the compound under various conditions. Such studies would involve calculating the energy barriers for the proposed reaction steps to determine the most likely pathway.

Structure-Activity Relationship (SAR) Elucidation through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. nih.govnih.gov Computational methods play a key role in elucidating SAR by quantifying the effects of structural modifications.

For this compound, a computational SAR study would involve creating a series of virtual analogues and evaluating their properties. For example, one could computationally assess analogues where the cyclopentyl group is replaced with other cycloalkyl groups (e.g., cyclobutyl, cyclohexyl) or substituted with functional groups. By docking these analogues into a target protein and calculating their binding affinities, a quantitative structure-activity relationship (QSAR) model can be developed. pharmacophorejournal.com QSAR models are mathematical equations that correlate structural descriptors (e.g., size, hydrophobicity, electronic properties) with biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov The cyclopentyl group at the C2 position is a key structural element, and SAR studies would clarify its role in target binding, whether it primarily contributes to potency through hydrophobic interactions or by orienting the molecule optimally within the binding site.

In Vitro Biological Activity Investigations of 2 Cyclopentyl 1h Indole 3 Carbaldehyde Derivatives

In Vitro Antimicrobial Activities and Mechanisms of Action

Derivatives of 2-cyclopentyl-1H-indole-3-carbaldehyde have demonstrated notable antimicrobial properties, with studies exploring their effects on both bacterial and fungal species. The following sections detail these findings and the proposed mechanisms driving their activity.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

The antibacterial potential of indole-3-carbaldehyde derivatives has been evaluated against several bacterial strains. For instance, a series of indole-3-aldehyde hydrazide/hydrazone derivatives showed a broad spectrum of activity. nih.govresearchgate.net Specifically, certain indole-3-carbaldehyde semicarbazone derivatives have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. scilit.comcsic.es

In one study, 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide and 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide exhibited inhibitory activity against Staphylococcus aureus and Bacillus subtilis. scilit.comcsic.es However, their activity against Escherichia coli was less significant when compared to the standard drug, tetracycline. scilit.comcsic.es Another study investigating 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives found that while one compound was highly active against S. aureus, all synthesized compounds were inactive against the Gram-negative bacterium E. coli. nih.gov

The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. The table below summarizes the MIC values for selected indole-3-carbaldehyde derivatives against various bacterial strains.

| Compound | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) |

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | 100 | 100 | >150 |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | 150 | 150 | >150 |

| Indole-3-aldehyde hydrazide/hydrazone derivatives (general range) | 6.25-100 | 6.25-100 | 6.25-100 |

Antifungal Activity against Fungal Pathogens

The antifungal properties of these derivatives have also been a focus of research, with studies targeting clinically relevant fungal pathogens like Candida albicans and Aspergillus fumigatus. A series of indole-3-aldehyde hydrazide and hydrazone compounds were evaluated for their in vitro antimicrobial activities and showed a broad spectrum of activity with MIC values ranging from 6.25-100 µg/mL against Candida albicans. nih.govresearchgate.net

Furthermore, some 1-(2-oxo-2-phenyl-ethyl)-2-phenyl-1H-indol-3-yl) methylene) semicarbazone derivatives have been reported to exert good antifungal activity against Candida albicans. csic.es In the context of Aspergillus fumigatus, a new 2-(alpha-azolylbenzyl)indole derivative demonstrated high in vitro activity, with a MIC of 2 µg/mL. nih.govresearchgate.net Another study found that a dihydropyrrole derivative was active against several fungal species, including Candida albicans and Aspergillus fumigatus, with MIC90 values ranging from 21.87 to 43.75 µg/mL. nih.gov

The table below presents the antifungal activity of selected indole (B1671886) derivatives.

| Compound | Candida albicans (MIC in µg/mL) | Aspergillus fumigatus (MIC in µg/mL) |

| Indole-3-aldehyde hydrazide/hydrazone derivatives | 6.25-100 | Not Reported |

| 2-(alpha-azolylbenzyl)indole derivative | Not Reported | 2 |

| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | 21.87-43.75 (MIC90) | 21.87-43.75 (MIC90) |

Proposed Molecular Mechanisms of Antimicrobial Action

The molecular mechanisms underlying the antimicrobial effects of indole-3-carbaldehyde derivatives are multifaceted. One proposed mechanism is the disruption of the microbial cell membrane. csic.es Studies on some semicarbazone and thiosemicarbazone derivatives suggest their mode of action involves causing the rupture of the cell membrane. csic.es

For antifungal action, particularly against Aspergillus fumigatus, research on an azolyl-substituted indole derivative points towards the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.govresearchgate.net This inhibition leads to membrane perturbation. nih.govresearchgate.net Additionally, the same compound was found to decrease the activity of secreted phospholipase A2-like enzymes, which are involved in the host invasion process. nih.govresearchgate.net These findings suggest a dual mechanism of disturbing membrane structure and inhibiting key enzymes. nih.govresearchgate.net

In Vitro Anticancer Activities and Molecular Targets in Cell Lines

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents. These studies have focused on their cytotoxic effects on various human cancer cell lines and the molecular pathways they influence.

Cytotoxicity Evaluation in Human Cancer Cell Lines

The cytotoxic effects of various indole derivatives have been assessed against a panel of human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and DU145 (prostate cancer).

One study synthesized new derivatives of 3-hydroxy-2-oxindole and tested their antiproliferative activity. Certain compounds significantly reduced the viability of DU145 cells after 48 and 72 hours of treatment. nih.gov Another investigation into indole-sulfonamide derivatives reported weak to moderate cytotoxic effects against several cancer cell lines. nih.gov However, some bisindole derivatives within this study showed potent anticancer effects against the HepG2 (hepatocellular carcinoma) cell line, with IC50 values more potent than the reference drug etoposide. nih.gov

The table below summarizes the cytotoxic activity of selected indole derivatives.

| Compound Class/Derivative | Cell Line | Activity Metric | Value (µM) |

| 3-hydroxy-2-oxindole derivatives (e.g., compound 1e) | DU145 | IC50 (48h) | 55 |

| Indole-sulfonamide derivative (compound 30) | HepG2 | IC50 | 7.37 |

| Indole-sulfonamide derivative (compound 31) | MOLT-3 | IC50 | 2.04 |

| Spiro[pyrrolidine-3,3′-oxindole] derivative (compound 7) | MCF-7 | IC50 | 4.8 |

| Spiro[pyrrolidine-3,3′-oxindole] derivative (compound 7) | HCT116 | IC50 | 3.9 |

Investigation of Apoptosis Induction and Cell Proliferation Inhibition in vitro

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Research has shown that certain indole derivatives are capable of inducing apoptosis in cancer cells.

For example, a 3-hydroxy-2-oxindole derivative was found to increase the percentage of tail DNA, enhance the sub-G1 phase population, and induce G2M arrest and apoptosis in DU145 prostate cancer cells. nih.gov Morphological changes consistent with apoptosis, such as cell contraction, plasma membrane blebbing, and the formation of apoptotic bodies, were also observed. nih.gov

In another study, novel indole-2-carboxamide derivatives were shown to induce apoptosis in MCF-7 breast cancer cells. nih.gov This was evidenced by their effects on key apoptotic markers, including the activation of caspases 3, 8, and 9, an increase in Cytochrome C levels, and modulation of the expression of Bax, Bcl-2, and p53 proteins. nih.gov The activation of the caspase cascade is a central event in the execution of apoptosis. nih.gov Specifically, the studied compounds led to a significant increase in the levels of Cytochrome C, which is crucial for initiating the intrinsic apoptotic pathway. nih.gov

Modulation of Specific Molecular Pathways in Cell-Based Assays

Derivatives of this compound have been shown to interfere with crucial cellular signaling cascades and structural components, demonstrating their potential as modulators of complex biological processes.

PI3Kα and MAPK Signaling Pathways: The Phosphoinositide 3-kinase (PI3K) pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer. Indole derivatives have been identified as effective inhibitors of this pathway. Specifically, certain indole derivatives have shown potent inhibitory activity against multiple kinases including PI3K-α, PI3K-β, and PI3K-δ. researchgate.net Furthermore, indole-3-carbaldehyde (referred to as 3-Iald) has been found to inhibit the activation of the TLR4/NF-κB/MAPK p38 signaling pathway, which plays a vital role in the modulation of inflammatory cytokines. mdpi.com This dual activity highlights the potential of the indole scaffold to simultaneously target multiple oncogenic and inflammatory pathways.

Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a key target for anticancer agents. csic.es A wide array of indole-based compounds have been developed as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. csic.esnih.govfrontiersin.org This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest and apoptosis in cancer cells. nih.govresearchgate.net For instance, certain novel indole-based 1,2,4-triazole (B32235) derivatives have demonstrated excellent antiproliferative effects by effectively inhibiting tubulin polymerization with IC50 values in the low micromolar range. researchgate.net The structural versatility of the indole ring allows for modifications that enhance binding affinity and efficacy, making it a valuable core for developing new antitubulin agents. csic.esnih.gov

Enzyme Inhibition Studies

The ability of this compound derivatives to specifically inhibit key enzymes involved in cell regulation and replication is a cornerstone of their therapeutic potential.

Protein Kinases: Protein kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. researcher.life The indole scaffold is a recognized "privileged fragment" in the design of protein kinase inhibitors. Derivatives have been developed to target a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), PIM kinases, and receptor tyrosine kinases like EGFR and VEGFR. mdpi.comnih.gov For example, a 2-cyclopentyl substituted indole-3-carbonitrile was identified as a potent inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), an enzyme implicated in neurodegenerative diseases. The unsubstituted indole nitrogen was found to be crucial for optimal activity.

DNA Replication Enzymes: The integrity of DNA replication is fundamental to cell survival and proliferation. Some natural products containing the indole-3-carbaldehyde moiety have been reported to inhibit DNA replication and transcription, highlighting another avenue for the anticancer potential of these derivatives.

In Vitro Enzyme Inhibition and Receptor Interaction Studies

Beyond intracellular pathways, these indole derivatives have been assessed for their ability to inhibit metabolic enzymes and interact with cellular receptors in cell-free environments.

Inhibition of Metabolic Enzymes

α-Glucosidase: This intestinal enzyme is responsible for breaking down complex carbohydrates into absorbable glucose. Its inhibition is a key strategy for managing type 2 diabetes. Numerous studies have demonstrated that indole derivatives, including bis(indol-3-yl)methanes and indole-triazole hybrids, are potent inhibitors of α-glucosidase, with some compounds showing significantly greater activity than the standard drug, acarbose.

Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme that mediates inflammatory and pain responses. Selective COX-2 inhibitors are sought after to avoid the gastrointestinal side effects associated with non-selective NSAIDs. Various indole derivatives, including indole-N-acylhydrazones and 1,3-dihydro-2H-indolin-2-ones, have been synthesized and shown to be selective and potent inhibitors of COX-2 in in vitro assays. Molecular docking studies suggest these compounds bind effectively within the active site of the COX-2 enzyme.

Cytochrome P450 (CYP) Enzymes: The CYP450 superfamily of enzymes is central to the metabolism of a vast number of drugs and xenobiotics. Inhibition of these enzymes can lead to significant drug-drug interactions. Studies on various heterocyclic compounds, including those with structures related to indole derivatives, have shown that they can act as nonselective inhibitors of multiple CYP450 isoforms, such as CYP1A2, CYP2C19, CYP2D6, and CYP3A4. This underscores the importance of evaluating indole-based drug candidates for potential CYP450 inhibition early in the development process.

The table below summarizes the in vitro inhibitory activities of selected indole derivatives against various metabolic enzymes.

| Compound Class | Target Enzyme | Key Findings | IC50 Values |

| Bis(indol-3-yl)methanes | α-Glucosidase | Displayed inhibitory activity ~30 times stronger than acarbose. | 7.54 ± 1.10 µM (for compound 5g) |

| Indole-N-acylhydrazones | COX-2 | Showed selective COX-2 inhibition. | Not specified |

| 1,3-Dihydro-2H-indolin-2-ones | COX-2 | Exhibited good COX-2 inhibitory activity. | 2.35 ± 0.04 µM (for compound 4e) |

| Imidazole Derivatives | Cytochrome P450 | Demonstrated nonselective, high-affinity inhibition of various P450s. | Kᵢ values in the low micromolar to nanomolar range for various CYPs. |

Modulation of Receptor-Mediated Mechanisms in Cell-Free Systems

While extensive research has focused on the enzymatic and cellular effects of indole derivatives, specific data from cell-free receptor interaction studies are less common in the reviewed literature. However, cell-based assays provide strong evidence for receptor-mediated mechanisms. For instance, indole-3-carbaldehyde is a known ligand for the aryl hydrocarbon receptor (AhR), and its activation of AhR is linked to the inhibition of the NLRP3 inflammasome and subsequent anti-inflammatory effects. Other studies have shown that indole derivatives can modulate the secretion of hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine cells, a process mediated by cell surface receptors, though the specific receptors were not elucidated in a cell-free context. The development of cell-free protein synthesis assays for the detection of indole and its derivatives further opens the door to creating customized molecular converters for studying these interactions in vitro.

In Vitro Antioxidant and Anti-platelet Aggregation Activity

In addition to their specific enzyme and pathway-modulating effects, derivatives of this compound have demonstrated broader biological activities, including antioxidant and anti-platelet functions.

Antioxidant Activity: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous pathological conditions. Indole-3-carbaldehyde and its derivatives have been evaluated for their antioxidant potential using various in vitro models, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the inhibition of microsomal lipid peroxidation. Studies have shown that conjugation with different aryl amines can significantly enhance the antioxidant capacity of the indole-3-carbaldehyde scaffold, with some derivatives exhibiting superior activity compared to standard antioxidants like butylated hydroxyanisole (BHA). Indole-3-carbaldehyde thiosemicarbazone derivatives have also shown potent radical scavenging activity in ABTS and CUPRAC assays. Furthermore, indole-3-carbinol (B1674136) has been shown to inhibit lipid peroxidation in cell-free systems.

Anti-platelet Aggregation Activity: Platelet aggregation is a critical process in thrombosis and cardiovascular diseases. Several indole-3-carbaldehyde derivatives, particularly phenylhydrazone and carbohydrazide (B1668358) analogs, have been investigated for their ability to inhibit platelet aggregation in vitro. These compounds have shown significant inhibitory activity against aggregation induced by agents like arachidonic acid (AA) and collagen. For example, indole-3-carboxaldehyde (B46971) phenylhydrazone exhibited excellent inhibition of arachidonic acid-induced platelet aggregation with an IC50 value of 10 µM. Some N-substituted indole carbohydrazide derivatives demonstrated up to 100% inhibition of aggregation induced by AA and collagen. The mechanism for some derivatives is thought to involve the inhibition of thromboxane (B8750289) B2 formation and the fibrinogen binding to the glycoprotein (B1211001) IIb/IIIa receptor.

The table below presents findings on the antioxidant and anti-platelet aggregation activities of selected indole-3-carbaldehyde derivatives.

| Activity | Assay | Compound Type | Key Findings |

| Antioxidant | DPPH radical scavenging, Lipid peroxidation inhibition | Aryl amine conjugates of indole-3-carboxaldehyde | Some derivatives showed superior activity to the standard antioxidant BHA. |

| Antioxidant | ABTS, CUPRAC assays | Indole-3-carboxaldehyde thiosemicarbazones | Compounds showed potent antioxidant and reducing capacity. |

| Anti-platelet Aggregation | Arachidonic acid-induced aggregation | Indole-3-carboxaldehyde phenylhydrazone | Exhibited excellent inhibition with an IC50 of 10 µM. |

| Anti-platelet Aggregation | Arachidonic acid and collagen-induced aggregation | N-substituted indole carbohydrazides | Showed potent inhibition, with some compounds reaching 97-100%. |

Advanced Applications and Future Research Directions of 2 Cyclopentyl 1h Indole 3 Carbaldehyde

Utilization in Fluorescent Probes and Sensors

The indole (B1671886) scaffold is a prominent fluorophore, and its derivatives are widely exploited in the development of chemosensors for detecting various analytes. nih.gov The aldehyde functional group on 2-cyclopentyl-1H-indole-3-carbaldehyde is an ideal reaction site for creating more complex sensor molecules with specific recognition capabilities.

Design and Synthesis of Indole-Based Fluorescent Chemosensors

The primary strategy for converting indole-3-carbaldehydes into fluorescent sensors involves a condensation reaction between the aldehyde group and a primary amine to form a Schiff base (imine). researchgate.net This reaction links the indole fluorophore to a specific receptor unit designed to bind with the target analyte.

The general synthesis approach involves refluxing the indole-3-carbaldehyde derivative with an appropriate amine-containing molecule in a solvent like ethanol (B145695). researchgate.net For instance, reacting this compound with molecules like L-histidine, aminophenols, or diamines would yield Schiff base ligands capable of coordinating with metal ions. researchgate.netacs.org The synthesis can be performed using conventional heating or catalyzed by base or Au@TiO₂ nanoparticles for milder, more efficient conditions. researchgate.net The cyclopentyl group on the core molecule could influence the resulting sensor's solubility and photophysical properties.

Selective Detection of Metal Ions and Biological Molecules in vitro

Schiff base derivatives of indole-3-carbaldehyde have demonstrated significant potential as selective chemosensors for various metal ions. tandfonline.com By modifying the receptor part of the Schiff base, sensors with high selectivity for specific ions can be developed. For example, ligands derived from indole-3-carboxaldehyde (B46971) have been used to create complexes with Mercury (Hg²⁺) and Zirconium (Zr⁴⁺). ajchem-a.com The coordination of the metal ion to the imine nitrogen and other donor atoms in the ligand leads to a detectable change in the fluorescence or UV-Vis spectrum. ajchem-a.com

Similarly, metal complexes of Schiff bases derived from indole-3-carboxaldehyde and L-histidine have shown potent biological activity, implying their ability to interact with and potentially detect biological systems. acs.org While direct detection of biological molecules is a complex field, the adaptability of the indole-3-carbaldehyde scaffold makes it a promising candidate for developing future biosensors.

Table 1: Performance of Fluorescent Probes Derived from Indole-3-Carbaldehyde Analogues

| Parent Aldehyde | Receptor Moiety | Target Analyte | Sensing Outcome |

|---|---|---|---|

| Indole-3-carbaldehyde | 1,4-Diaminobutane | Hg(II), Zr(IV) | Spectral shift in UV-Vis |

| Indole-3-carbaldehyde | L-Histidine | Mn(II), Fe(II), etc. | Formation of stable complexes |

Mechanistic Insights into Fluorescent Sensing (e.g., Internal Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF))

The operation of indole-based fluorescent sensors is primarily governed by photophysical mechanisms such as Internal Charge Transfer (ICT) and Chelation-Enhanced Fluorescence (CHEF).

Chelation-Enhanced Fluorescence (CHEF): Many Schiff base ligands derived from indole-3-carbaldehyde are weakly fluorescent due to the efficient photo-induced non-radiative decay pathways, such as the isomerization of the C=N double bond. Upon chelation with a metal ion, the ligand's structure becomes more rigid. This rigidity restricts the C=N isomerization, which in turn blocks the non-radiative decay channel and leads to a significant enhancement in fluorescence intensity. This "turn-on" response is a hallmark of the CHEF mechanism.

Internal Charge Transfer (ICT): The indole nucleus can act as an electron donor, while the azomethine (C=N) group linked to a receptor can act as an electron acceptor. This donor-acceptor (D-π-A) structure facilitates ICT upon photoexcitation. When the sensor binds to an analyte, the electron-donating or -withdrawing nature of the receptor part is altered. This change in the electronic environment modifies the ICT process, resulting in a noticeable shift in the emission or absorption wavelength, allowing for ratiometric sensing.

Role in Materials Science and Polymer Chemistry

The indole moiety is a valuable building block for high-performance functional polymers due to its aromaticity, thermal stability, and electroactivity. ajchem-a.comrsc.org While the direct polymerization of this compound has not been reported, its derivatives could be utilized in polymer science in several ways.

Indole-based monomers can be incorporated into polyesters, leading to materials with high glass transition temperatures (up to 113 °C) and good thermal stability. acs.orgnih.gov For example, dicarboxylate monomers derived from indole can be polymerized with aliphatic diols to create amorphous and transparent polyesters. rsc.org The aldehyde group of this compound could be converted to a carboxylic acid or other polymerizable functional group to create novel monomers.

Furthermore, polymers containing indole side chains have been synthesized by reacting copolymers like poly(maleic anhydride-co-styrene) with indole. ajchem-a.com These modifications lead to polymers with increased rigidity and thermal stability. ajchem-a.com Functional polymers derived from indole have also shown strong solid-state fluorescence and electroactivity, making them suitable for applications in organic light-emitting diodes (OLEDs) and as electrochemical sensors. researchgate.netrsc.org

Development as Catalytic Ligands in Organic Reactions

The Schiff base derivatives of indole-3-carbaldehyde are excellent ligands for coordinating with various metal centers, creating complexes with significant catalytic activity. preprints.org The nitrogen atom of the indole ring and the nitrogen of the imine group can act as chelating agents, stabilizing the metal ion and facilitating its catalytic role.

Researchers have synthesized magnesium(II) complexes with indole-containing Schiff-base ligands that are active precatalysts for the hydroboration of nitriles and alkynes. rsc.org Aluminum complexes with Schiff base bridged bis(indolyl) ligands have demonstrated catalytic activity for the ring-opening polymerization of rac-lactide, a process for creating biodegradable plastics. tandfonline.com

Additionally, copper(II) and iron(III) complexes with Schiff bases derived from indole-3-carbaldehyde have been shown to mimic the activity of the catecholase oxidase enzyme, catalyzing the oxidation of catechols. nih.govrsc.org These findings highlight the potential of ligands derived from this compound to be used in the development of novel catalysts for a range of organic transformations.

Table 2: Catalytic Applications of Ligands Derived from Indole-3-Carbaldehyde Analogues

| Parent Aldehyde | Ligand Type | Metal Center | Catalytic Application |

|---|---|---|---|

| Indole-containing aldehydes | Schiff Base | Mg(II) | Hydroboration of nitriles and alkynes rsc.org |

| Indole-3-carbaldehyde | Schiff Base bis(indolyl) | Al(III) | Polymerization of rac-lactide tandfonline.com |

Emerging Research Areas and Potential Non-Biological Applications

The rich chemistry of the indole-3-carbaldehyde scaffold opens doors to numerous emerging research areas beyond its biological and sensing applications.

Multicomponent Reactions: Indole-3-carbaldehyde is a valuable substrate in multicomponent reactions, which allow for the rapid assembly of complex heterocyclic structures from simple precursors. nih.gov These reactions can be used to synthesize novel compounds with potential applications as dyes, corrosion inhibitors, or functional materials. nih.govmdpi.com

Functional Materials: The inherent fluorescence and electrochemical properties of indole derivatives make them attractive for materials science. researchgate.net Future research could focus on incorporating this compound into conjugated polymer systems for use in electronic devices or as components in nonlinear optical materials. rsc.org

Organic Synthesis: The aldehyde group is one of the most versatile functional groups in organic chemistry. It can be easily oxidized to a carboxylic acid, reduced to an alcohol, or used in various C-C bond-forming reactions like the Henry or Wittig reactions. wikipedia.org This reactivity makes this compound a useful intermediate for synthesizing a wide array of more complex indole derivatives for various chemical and industrial applications. researchgate.net

Future Perspectives in Indole-3-carbaldehyde Scaffold Research and Derivatization

The indole-3-carbaldehyde framework, including derivatives such as this compound, continues to be a fertile ground for chemical synthesis and therapeutic innovation. The future of research in this area is poised to expand upon the existing knowledge, leveraging novel synthetic methodologies and a deeper understanding of the structure-activity relationships to develop next-generation molecules with enhanced efficacy and specificity.

One of the most promising future directions lies in the continued exploration of the derivatization of the indole-3-carbaldehyde scaffold. nih.gov The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including but not limited to condensation, oxidation, reduction, and the formation of various heterocyclic rings. The cyclopentyl group at the 2-position can sterically influence these reactions, potentially leading to novel molecular architectures with unique biological profiles.

The development of more efficient and sustainable synthetic methods for indole-3-carbaldehyde derivatives is another key area of future research. While classical methods like the Vilsmeier-Haack and Reimer-Tiemann reactions are well-established for the synthesis of the parent indole-3-carbaldehyde, there is a continuous drive to develop greener and more atom-economical approaches. researchgate.net For substituted indoles like the 2-cyclopentyl derivative, exploring one-pot synthesis strategies and catalytic C-H functionalization techniques could provide more direct and efficient routes to the target molecule and its derivatives. rsc.org

Furthermore, the strategic functionalization of the indole-3-carbaldehyde scaffold is expected to yield compounds with tailored biological activities. The indole nucleus is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.net The presence of the cyclopentyl group can enhance lipophilicity, which may improve pharmacokinetic properties such as membrane permeability and metabolic stability. Future research will likely focus on synthesizing and screening libraries of this compound derivatives to identify lead compounds for various therapeutic targets.

The exploration of the photophysical properties of new indole-3-carbaldehyde derivatives also presents an exciting avenue for future research. The indole ring is inherently fluorescent, and modifications to the scaffold can tune its emission and absorption characteristics. This could lead to the development of novel fluorescent probes for biological imaging or sensors for specific analytes.

In the realm of materials science, the polymerization of functionalized indole-3-carbaldehydes could lead to the creation of novel conductive polymers or materials with interesting optical properties. The ability to precisely control the structure of the monomer unit, for example, by introducing the cyclopentyl group, allows for the fine-tuning of the resulting polymer's properties.

Finally, computational and theoretical studies will play an increasingly important role in guiding the design of new indole-3-carbaldehyde derivatives. researchgate.net Molecular modeling and quantitative structure-activity relationship (QSAR) studies can help to predict the biological activity and pharmacokinetic properties of virtual compounds, thereby prioritizing synthetic efforts and accelerating the discovery of new drug candidates.

The table below summarizes the key areas for future research and derivatization of the indole-3-carbaldehyde scaffold.

| Research Area | Focus | Potential Outcomes |

| Novel Synthetic Methodologies | Development of greener, more efficient, and atom-economical synthetic routes. | Reduced environmental impact, lower costs, and easier access to a wider range of derivatives. |

| Medicinal Chemistry | Synthesis and screening of derivative libraries for various biological targets. | Discovery of new therapeutic agents with improved efficacy and safety profiles. |

| Materials Science | Exploration of polymerization and photophysical properties. | Development of new functional materials, such as conductive polymers and fluorescent probes. |

| Computational Chemistry | Use of in silico methods to guide the design of new derivatives. | Accelerated discovery of lead compounds and a better understanding of structure-activity relationships. |

Q & A

Q. What are the recommended synthetic routes for 2-cyclopentyl-1H-indole-3-carbaldehyde, and how can purity be ensured?

Methodology :

- Synthetic Pathway : Begin with indole-3-carbaldehyde derivatives and introduce the cyclopentyl group via nucleophilic substitution or Friedel-Crafts alkylation. For example, highlights similar methods for introducing substituents to indole derivatives, such as using azide groups or benzyl protection.

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization. Confirm purity via HPLC (≥95%) and NMR (integration of aldehyde proton at ~10 ppm) .

- Yield Optimization : Adjust reaction temperature (e.g., 0°C to room temperature) and catalyst loading (e.g., Lewis acids like AlCl₃ for Friedel-Crafts) to minimize byproducts .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodology :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, as demonstrated for analogous indole derivatives in and . Ensure data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .

- Spectroscopy : Assign NMR peaks (¹H/¹³C) using 2D techniques (COSY, HSQC) to resolve overlapping signals. Compare IR carbonyl stretches (1670–1700 cm⁻¹) with similar aldehydes .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and confirm experimental data .

Q. What safety protocols are critical when handling this compound?

Methodology :

- PPE Requirements : Use nitrile gloves, lab coats, and EN 166-compliant safety goggles. For respiratory protection, employ NIOSH-certified P95 respirators if aerosolization occurs .

- Ventilation : Work in a fume hood with ≥100 ft/min face velocity. Avoid skin contact by using proper glove removal techniques () .

- Waste Disposal : Neutralize aldehyde groups with sodium bisulfite before disposal in accordance with local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodology :

- Cross-Validation : Combine NMR, IR, and mass spectrometry (HRMS) to confirm molecular weight and functional groups. For ambiguous peaks, use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent artifacts .

- Dynamic NMR : Analyze variable-temperature NMR to detect conformational changes or rotational barriers that may explain signal splitting .

- Crystallographic Refinement : If crystal data conflicts with spectroscopic results, re-examine SHELXL refinement parameters (e.g., hydrogen atom placement, thermal displacement factors) .

Q. What strategies are effective for studying the stability of this compound under varying conditions?

Methodology :

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC and track aldehyde oxidation products (e.g., carboxylic acids) .

- Kinetic Studies : Use Arrhenius plots to extrapolate shelf life at standard storage conditions (25°C). Identify degradation pathways (e.g., hydrolysis, photolysis) with LC-MS .

Q. How can computational methods predict the biological interactions of this compound?

Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding with target proteins (e.g., kinases or GPCRs). Compare results with structurally similar indole derivatives, such as ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate () .

- QSAR Modeling : Train models on indole derivatives with known bioactivity data to predict IC₅₀ values or binding affinities. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What experimental designs are optimal for investigating the compound’s reactivity in multicomponent reactions?

Methodology :

- DoE (Design of Experiments) : Vary parameters like solvent polarity (DMF vs. THF), temperature, and catalyst (e.g., piperidine) to maximize yield. Use HPLC to quantify product distribution .

- Mechanistic Probes : Introduce isotopically labeled reagents (e.g., D₂O) to track proton transfer steps in aldol condensations or Schiff base formations .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental data for this compound?

Methodology :

- Error Source Identification : Check computational parameters (e.g., basis set size, solvent model) against experimental conditions. For example, DFT may underestimate steric effects of the cyclopentyl group .

- Synthetic Replication : Repeat reactions with rigorously purified starting materials to rule out impurity-driven anomalies .

- Peer Validation : Compare results with published data on analogous compounds (e.g., 2-(4-isopropylphenyl)-1H-indole-3-carbaldehyde in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.